[2-(Prop-2-en-1-yloxy)phenyl]methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-prop-2-enoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXQXOZZWXRSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Prop 2 En 1 Yloxy Phenyl Methanamine
Reactivity Profiles of the Primary Amine Moiety
The primary amine group (-CH₂NH₂) attached to the benzene (B151609) ring is expected to exhibit typical nucleophilic and basic properties.
Nucleophilic Additions and Substitutions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It is expected to participate in a variety of nucleophilic addition and substitution reactions. For instance, it could react with alkyl halides in SN2 reactions to form secondary and tertiary amines. The general reactivity trend for such reactions is influenced by the steric hindrance around the nitrogen atom and the electrophilicity of the reaction partner.
Table 1: Predicted Nucleophilic Substitution Reactions of the Primary Amine Moiety
| Electrophile | Expected Product Type | Reaction Conditions (General) |
|---|---|---|
| Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Solvent (e.g., CH₃CN) |
| Acyl Halide (RCOCl) | Amide | Base, Aprotic Solvent |
Amidation and Imine Formation Reactions
The primary amine is expected to readily react with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form stable amide bonds. This amidation reaction is a cornerstone of peptide synthesis and is typically facilitated by coupling agents or by converting the carboxylic acid to a more reactive species.
Furthermore, in the presence of aldehydes or ketones, [2-(Prop-2-en-1-yloxy)phenyl]methanamine would likely undergo condensation to form the corresponding imine, also known as a Schiff base. This reaction is generally reversible and can be driven to completion by the removal of water.
N-Formylation and Related Transformations
N-formylation, the addition of a formyl group (-CHO) to the nitrogen atom, is a common transformation for primary amines. This can be achieved using various formylating agents, such as formic acid or its derivatives. The resulting N-formyl compound could serve as a protective group or as an intermediate in further synthetic transformations.
Transformations Involving the Allyl Ether Moiety
The allyl ether group (-OCH₂CH=CH₂) is a versatile functional group that can undergo a range of transformations, including characteristic rearrangement and alkene addition reactions.
Rearrangement Reactions (e.g., Claisen-type Rearrangements)
Aryl allyl ethers are well-known to undergo thermal or acid-catalyzed byjus.combyjus.com-sigmatropic rearrangements, most notably the Claisen rearrangement. byjus.comwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org In the case of this compound, heating would be expected to induce a Claisen rearrangement, leading to the migration of the allyl group from the oxygen atom to the ortho-position of the benzene ring, forming 2-allyl-6-(aminomethyl)phenol. This intramolecular rearrangement proceeds through a concerted, cyclic transition state. The presence of the aminomethyl group at the ortho position could potentially influence the regioselectivity and reaction rate of this rearrangement.
Table 2: Predicted Outcome of Claisen Rearrangement
| Reactant | Product | Conditions |
|---|
Alkene Functionalization Reactions (e.g., Hydroamination, Cycloadditions)
The double bond of the allyl group is susceptible to a variety of addition reactions. For instance, intramolecular hydroamination, where the primary amine adds across the double bond, could potentially occur, leading to the formation of a nitrogen-containing heterocyclic ring system. This type of reaction is often catalyzed by transition metals.
Additionally, the alkene can participate in cycloaddition reactions. For example, a [3+2] cycloaddition with a 1,3-dipole could be envisioned, leading to the formation of a five-membered heterocyclic ring fused to the benzene ring system. The specific conditions and reagents would determine the feasibility and outcome of such transformations.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions
The chemical behavior of the aromatic ring in this compound is predominantly governed by the electronic effects of its two substituents: the allyloxy group (-OCH₂CH=CH₂) and the aminomethyl group (-CH₂NH₂). Both of these groups are classified as activating, ortho-, para-directing substituents in electrophilic aromatic substitution (EAS) reactions. This activation stems from their ability to donate electron density to the benzene ring, thereby making it more nucleophilic and susceptible to attack by electrophiles. libretexts.orgwikipedia.org
Given the 1,2-substitution pattern of these two ortho-, para-directing groups, the regioselectivity of electrophilic aromatic substitution on this compound can be predicted. The positions for electrophilic attack are ortho and para to each substituent. Specifically, this would lead to substitution at the C4 and C6 positions, which are para and ortho, respectively, to the aminomethyl group and ortho and para, respectively, to the allyloxy group. Steric hindrance may influence the relative yields of substitution at these positions, with the less hindered C4 position potentially being favored over the more crowded C6 position, which is situated between the two existing substituents.
Common electrophilic aromatic substitution reactions that could be applied to functionalize the aromatic ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org However, the specific reaction conditions would need to be carefully controlled to avoid potential side reactions involving the reactive allyloxy and aminomethyl groups.
In contrast to its high reactivity towards electrophiles, the aromatic ring of this compound is expected to be highly unreactive towards nucleophilic aromatic substitution (SNA r). byjus.comwikipedia.org This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer complex intermediate. youtube.comfiveable.me The electron-donating nature of the allyloxy and aminomethyl groups in the target molecule would destabilize such an intermediate, making nucleophilic aromatic substitution energetically unfavorable under normal conditions.
Elucidation of Reaction Mechanisms and Intermediates
The study of reaction mechanisms in organic chemistry is crucial for understanding and predicting the outcomes of chemical transformations. For electrophilic aromatic substitution reactions involving activated benzene derivatives like this compound, a combination of kinetic, spectroscopic, and computational methods is employed to elucidate the reaction pathways and identify transient intermediates.
Kinetic studies are fundamental to determining the rate of a chemical reaction and how it is influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. For electrophilic aromatic substitution reactions, kinetic investigations can help to establish the rate-determining step of the mechanism. Typically, the initial attack of the electrophile on the aromatic ring to form the sigma-complex (also known as an arenium ion) is the slow, rate-determining step. msu.edu
The relative rates of substitution at different positions on the aromatic ring can provide insights into the directing effects of the substituents. For this compound, kinetic studies of reactions like nitration or halogenation would be expected to show significantly higher rates of substitution at the activated C4 and C6 positions compared to the C3 and C5 positions.
| Parameter | Information Gained | Application to this compound |
| Reaction Rate Constant (k) | Provides a quantitative measure of the reaction speed. | Would quantify the high reactivity of the activated ring towards electrophiles. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Expected to be relatively low due to the electron-donating substituents. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Would indicate whether the substitution is exothermic or endothermic. |
| Entropy of Reaction (ΔS) | The change in disorder of the system. | Contributes to the overall free energy change of the reaction. |
The direct observation of reactive intermediates is a powerful tool for confirming a proposed reaction mechanism. In electrophilic aromatic substitution, the key intermediate is the sigma-complex, a carbocation with the electrophile attached to one of the ring carbons. rsc.org Due to their high reactivity, these intermediates are often short-lived.
Advanced spectroscopic techniques operating on very short timescales, such as flash photolysis coupled with UV-Vis or infrared spectroscopy, can be used to detect and characterize these transient species. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy has also been successfully employed to observe stable arenium ions at low temperatures. acs.org For a reaction involving this compound, spectroscopic studies could potentially identify the specific sigma-complexes formed upon electrophilic attack at the C4 and C6 positions.
| Spectroscopic Technique | Type of Information Provided |
| UV-Vis Spectroscopy | Can detect conjugated systems and changes in electronic structure. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. |
| Nuclear Magnetic Resonance (NMR) | Can elucidate the structure and bonding of intermediates. |
Computational chemistry has become an indispensable tool for investigating reaction mechanisms. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the entire reaction pathway of an electrophilic aromatic substitution reaction. acs.orgnih.gov These models can provide detailed information about the structures and energies of reactants, transition states, intermediates, and products. pnas.orgfigshare.com
By calculating the energy landscape, chemists can identify the lowest energy reaction pathway and predict the regioselectivity of the reaction. For this compound, computational models could be used to compare the energies of the transition states leading to substitution at the C3, C4, C5, and C6 positions. Such calculations would be expected to show that the transition states for substitution at the C4 and C6 positions are lower in energy, thus confirming the predicted ortho-, para-directing effects of the allyloxy and aminomethyl groups.
Furthermore, computational models can provide insights into the electronic structure of the transition states and intermediates, helping to rationalize the observed reactivity and selectivity. acs.orgfigshare.com
| Computational Method | Insights Provided |
| Density Functional Theory (DFT) | Accurate calculation of molecular structures and energies. |
| Ab initio methods | High-level calculations for detailed mechanistic understanding. |
| Molecular Mechanics | Useful for studying larger systems and conformational analysis. |
Derivatization Strategies and Advanced Functionalization of 2 Prop 2 En 1 Yloxy Phenyl Methanamine
Selective Functionalization of Orthogonal Functional Groups
The primary amine and the allyl ether in [2-(prop-2-en-1-yloxy)phenyl]methanamine are considered orthogonal functional groups. This orthogonality implies that each group can be selectively modified under specific reaction conditions without affecting the other, allowing for a stepwise and controlled construction of more complex derivatives.
The primary aminomethyl group is a potent nucleophile and a convenient handle for a variety of transformations. Standard reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, a common strategy in drug discovery and bioconjugation. wiley-vch.de
The allyl ether provides a different set of chemical opportunities primarily centered on the reactivity of its carbon-carbon double bond. Key transformations include:
Oxidation: Cleavage of the double bond via ozonolysis to yield an aldehyde, or dihydroxylation to form a diol.
Addition Reactions: Halogenation, hydroboration-oxidation, and epoxidation to introduce new functionalities.
Palladium-Catalyzed Reactions: The allyl group can participate in reactions like the Tsuji-Trost allylic substitution, allowing for the introduction of various nucleophiles. wikipedia.orgscispace.com
Thiol-Ene Radical Addition: A "click" reaction where a thiol is added across the double bond, often initiated by light, which is highly efficient and bio-orthogonal. acs.orgnih.gov
The selective manipulation of these groups is the cornerstone of creating multifunctional molecules from this specific chemical scaffold.
| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |
| Primary Amine | Acylation | Acetyl chloride, Acetic anhydride | Secondary Amide |
| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide | |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | |
| Thiourea Formation | Phenyl isothiocyanate | Thiourea | |
| Allyl Ether | Dihydroxylation | OsO₄, NMO | Diol |
| Ozonolysis | 1. O₃; 2. DMS | Aldehyde | |
| Thiol-Ene Addition | Thiol, Photoinitiator | Thioether | |
| Allylic Substitution | Nucleophile, Pd(PPh₃)₄ | Substituted Alkene |
Bioconjugation and Chemical Probe Synthesis
The ability to selectively functionalize this compound makes it an excellent starting material for synthesizing chemical probes and bioconjugates. These applications require the introduction of specific reactive handles that can covalently link the molecule to biomolecules like proteins or nucleic acids under physiological conditions.
While this compound does not natively contain the functional groups for the most common click reactions, it can be easily modified to participate in them.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To prepare the molecule for these reactions, the primary amine can be acylated with a linker containing either a terminal alkyne or an azide. For example, reaction with 4-pentynoic acid would install an alkyne, while reaction with an azide-functionalized NHS ester would install an azide. The resulting derivative can then be "clicked" onto a complementary azide- or alkyne-modified biomolecule.
Inverse-Electron-Demand Diels-Alder (iEDDA): This reaction typically involves a tetrazine reacting with a strained alkene like a trans-cyclooctene (B1233481) (TCO). nih.gov The primary amine of the parent compound can be reacted with an NHS-ester of a TCO derivative to prepare it for this exceptionally fast and bio-orthogonal ligation. nih.gov
Thiol-Ene Click Chemistry: The allyl group is a direct participant in radical-mediated thiol-ene reactions. nih.govrsc.org This allows the molecule to be conjugated to cysteine residues in proteins or thiol-modified oligonucleotides. This reaction is highly efficient, proceeds under mild, often photo-initiated conditions, and is orthogonal to many other bioconjugation chemistries. nih.gov
| Click Reaction | Required Modification to Parent Compound | Typical Reaction Partner | Resulting Linkage |
| CuAAC | Amine acylation with an alkyne-containing acid | Azide-modified biomolecule | Triazole |
| SPAAC | Amine acylation with a strained alkyne (e.g., DBCO) | Azide-modified biomolecule | Triazole |
| iEDDA | Amine acylation with a strained alkene (e.g., TCO) | Tetrazine-modified biomolecule | Dihydropyridazine |
| Thiol-Ene | None (uses native allyl group) | Thiol-modified biomolecule (e.g., Cysteine) | Thioether |
Beyond click chemistry, the primary amine is a versatile functional group for established bioconjugation techniques. It can react readily with:
Activated Esters (e.g., N-Hydroxysuccinimidyl esters): This is one of the most common methods for labeling proteins on their lysine (B10760008) residues. The primary amine of this compound will react with an NHS-ester-modified molecule to form a highly stable amide bond. nih.gov
Isothiocyanates: This reaction yields a stable thiourea linkage and is frequently used to attach fluorescent dyes or other tags to biomolecules. wiley-vch.de
Synthesis of Advanced Structural Analogues and Heterocyclic Derivatives
The ortho-disubstituted pattern of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.
A prominent application is the synthesis of quinazolines . As a derivative of 2-aminobenzylamine, the aminomethyl group and an adjacent ring carbon can be incorporated into a new six-membered ring. Various synthetic methods have been developed for this transformation:
Reaction with Aldehydes: Condensation with an aldehyde, followed by an oxidative cyclization step, can yield 2-substituted quinazolines. This process can be mediated by various catalysts and oxidants. nih.govfrontiersin.org
Reaction with Nitriles: Palladium-catalyzed cascade reactions with orthocarboxylates and boronic acids can provide 4-arylquinazolines. organic-chemistry.org
One-Pot Reactions: Metal-catalyzed or metal-free one-pot syntheses starting from 2-aminobenzylamines and various partners (amides, alcohols, etc.) offer efficient routes to diverse quinazoline (B50416) libraries. nih.gov
Other potential heterocyclic derivatives that could be synthesized include:
Benzimidazoles: While not a direct cyclization, the aminomethyl group can be used as a building block. For instance, after conversion to an isothiocyanate, it could react with an ortho-phenylenediamine to form a benzimidazole (B57391) core.
Thiazoles and Oxazoles: Derivatization of the amine followed by reaction with appropriate bifunctional reagents can lead to the formation of five-membered heterocyclic rings.
| Target Heterocycle | Co-reactant(s) | General Method |
| Quinazoline | Aldehydes or Alcohols | Oxidative Condensation/Cyclization frontiersin.org |
| Quinazoline | Amides or Nitriles | Iridium-Catalyzed Dehydrogenative Coupling organic-chemistry.org |
| Benzimidazole | (Requires derivatization first) | Condensation of derivatized amine with o-phenylenediamine (B120857) nih.gov |
| Thiazole | (Requires derivatization first) | Hantzsch-type synthesis from an alpha-haloketone intermediate tsijournals.com |
Development of Isotope-Labeled Derivatives for Mechanistic and Analytical Studies
Isotopically labeled compounds are indispensable tools in drug discovery for studying metabolism (ADME), quantifying analytes by mass spectrometry, and elucidating reaction mechanisms. nih.gov this compound can be labeled with stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) at several positions.
Strategies for isotopic labeling include:
Synthesis from Labeled Precursors: This is the most straightforward approach. For example, using ¹³C- or D-labeled benzene (B151609) as the initial starting material would incorporate the label into the aromatic ring. Using labeled allyl bromide (e.g., CH₂=CH-¹³CH₂-Br) would place the label specifically in the ether side chain.
Late-Stage Isotopic Exchange: For deuterium labeling, direct hydrogen-isotope exchange (HIE) reactions can be employed on the final molecule or a late-stage intermediate. x-chemrx.com This often involves a metal catalyst (like palladium) and a deuterium source (like D₂O or D₂ gas) to exchange specific aromatic or benzylic C-H bonds for C-D bonds. x-chemrx.com
These labeled analogues are chemically identical to the parent compound but can be easily distinguished by mass spectrometry or NMR, making them ideal internal standards or metabolic tracers. nih.gov
| Isotope | Potential Labeling Position | Labeling Strategy | Example Precursor/Reagent |
| ¹³C | Aromatic Ring | Synthesis from labeled starting material | ¹³C₆-Benzene |
| ¹³C | Aminomethyl Carbon | Synthesis using labeled cyanide (e.g., K¹³CN) | K¹³CN |
| ¹³C | Allyl Chain | Synthesis using labeled alkylating agent | CH₂=CH-¹³CH₂-Br |
| ²H (D) | Aromatic Ring | Late-stage Hydrogen Isotope Exchange | D₂O, Pd/C catalyst |
| ²H (D) | Benzylic (CH₂) Positions | Synthesis from deuterated precursors | NaBD₄ for reduction step |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. ethernet.edu.et A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides detailed insights into the connectivity of the atomic framework.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
For [2-(Prop-2-en-1-yloxy)phenyl]methanamine, the ¹H NMR spectrum would reveal distinct signals for each unique proton environment, including the aromatic protons, the aminomethyl (-CH₂NH₂) protons, and the protons of the prop-2-en-1-yloxy group (-OCH₂CH=CH₂). The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would indicate the number of adjacent protons. The ¹³C NMR spectrum would similarly show a unique signal for each carbon atom in the molecule.
To establish connectivity, 2D NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, it would show correlations between the vinyl protons of the allyl group and the adjacent methylene (B1212753) (-OCH₂-) protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs. youtube.com This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the benzylic -CH₂- protons to the aromatic carbons C1 and C2, confirming the attachment point of the methanamine group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH (4 positions) | 6.8 - 7.3 | 110 - 130 |
| Ar-C-O | - | ~156 |
| Ar-C-CH₂ | - | ~130 |
| -CH₂-NH₂ | ~3.8 | ~40 |
| -NH₂ | ~1.5 (broad) | - |
| -O-CH₂- | ~4.5 | ~70 |
| -CH= | ~6.0 | ~133 |
Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govresearchgate.net These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of infrared radiation, which excites molecular vibrations. sapub.org
For this compound, the spectra would display characteristic bands confirming its key structural features. nih.gov The primary amine group would be identified by N-H stretching vibrations. The allyl group would show distinct C=C stretching and =C-H bending vibrations. The aromatic ring would produce characteristic C-H and C=C stretching bands, while the ether linkage would be confirmed by a strong C-O-C stretching vibration.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkene (Allyl) | =C-H Stretch | 3010 - 3095 |
| Alkene (Allyl) | C=C Stretch | 1640 - 1680 |
| Ether (-O-CH₂-) | C-O-C Asymmetric Stretch | 1200 - 1275 |
Mass Spectrometry for Molecular Identity and Fragmentation Pathways (e.g., LC-MS, HRMS, MALDI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-halle.de High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. thermofisher.com
When subjected to ionization, this compound would produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The analysis of how this ion breaks apart (fragmentation) provides structural clues. kobv.de Key fragmentation pathways for this molecule would likely include:
Benzylic cleavage: Loss of the ·NH₂ radical to form a stable [M-16]⁺ ion, or cleavage of the C-C bond next to the ring to form a benzylic cation at m/z 146 ([C₁₀H₁₀O]⁺).
Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of a [CH₂NH₂]⁺ ion at m/z 30.
Cleavage of the allyl group: Loss of the prop-2-en-1 radical (·C₃H₅) to yield an ion at m/z 136. researchgate.net
McLafferty-type rearrangements involving the ether oxygen and allyl group are also possible. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Possible Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 176 | [C₁₁H₁₄NO]⁺ | Loss of H· from M⁺ |
| 146 | [C₁₀H₁₀O]⁺ | Loss of ·CH₂NH₂ |
| 136 | [C₈H₁₀NO]⁺ | Loss of ·C₃H₅ (allyl radical) |
| 121 | [C₇H₅O]⁺ | Subsequent fragmentation |
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates how molecules pack together in the crystal lattice, showing intermolecular interactions such as hydrogen bonding and van der Waals forces. rsc.org
For this compound, which is likely a liquid or low-melting solid, obtaining a single crystal suitable for XRD analysis could be challenging. If a crystalline derivative or salt could be formed, XRD analysis would confirm the geometry of the substituted phenyl ring and the conformation of the flexible methanamine and prop-2-enyloxy side chains. nih.gov Analysis of crystal structures of similar compounds reveals that intermolecular hydrogen bonds involving the amine group would likely play a significant role in the crystal packing. researchgate.net
Specialized Spectroscopic Techniques for Electronic and Spin States (e.g., EPR, Mössbauer, UV-Vis, XAS, NRVS, Resonance Raman)
While NMR, vibrational spectroscopy, and mass spectrometry are standard characterization tools, more specialized techniques can probe specific electronic and spin properties.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the spectrum would be dominated by π → π* transitions within the substituted benzene (B151609) ring, typically appearing as strong absorption bands in the 200-300 nm range. researchgate.net
EPR and Mössbauer Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons (radicals or certain metal ions). Mössbauer spectroscopy is specific to certain nuclei, most commonly ⁵⁷Fe. As this compound is a diamagnetic organic molecule in its ground state and contains no Mössbauer-active nuclei, these techniques are generally not applicable for its standard characterization.
XAS, NRVS, and Resonance Raman: X-ray Absorption Spectroscopy (XAS), Nuclear Resonance Vibrational Spectroscopy (NRVS), and Resonance Raman are highly specialized techniques. They are not typically employed for the routine characterization of a simple organic molecule but could be used in specific research contexts, such as studying its interaction with a metal center or probing specific vibrational modes that are enhanced under resonance conditions. No literature is available describing the application of these techniques to this specific compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications in Molecular Analysis
DFT has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for studying organic molecules of this size. mdpi.comnih.gov It is used to determine electronic structure, optimized geometry, and a host of other molecular properties.
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. scispace.com For [2-(Prop-2-en-1-yloxy)phenyl]methanamine, this process would involve calculating the molecule's potential energy surface to find the lowest energy conformation. Due to the presence of flexible single bonds in the prop-2-en-1-yloxy and methanamine side chains, the molecule can exist in several different spatial arrangements, known as conformers.
Theoretical calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would identify the most stable conformer by comparing the relative energies of these different arrangements. researchgate.netresearchgate.net This analysis provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape, which is fundamental to understanding its interaction with other molecules.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com
The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity. The LUMO energy is related to the electron affinity and indicates electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the heteroatoms (oxygen and nitrogen), which possess lone pairs of electrons. The LUMO would likely be distributed across the π-system of the aromatic ring. These calculations also allow for the determination of various global reactivity descriptors.
Illustrative Data Table: Calculated FMO Properties and Global Reactivity Descriptors (Note: The following values are hypothetical examples for illustrative purposes, as specific published data for this compound is unavailable.)
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Energy of HOMO | EHOMO | -5.85 |
| Energy of LUMO | ELUMO | -0.45 |
| HOMO-LUMO Energy Gap | ΔE | 5.40 |
| Ionization Potential | I ≈ -EHOMO | 5.85 |
| Electron Affinity | A ≈ -ELUMO | 0.45 |
| Global Hardness | η = (I-A)/2 | 2.70 |
| Chemical Potential | μ = -(I+A)/2 | -3.15 |
| Global Electrophilicity Index | ω = μ²/2η | 1.84 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net The map uses a color scale to denote different potential values:
Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.
Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
Green : Represents neutral or zero potential regions.
For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the nitrogen atom of the amine group and the oxygen atom of the ether linkage due to their high electronegativity and lone pairs of electrons. Conversely, a positive potential (blue) would be localized on the hydrogen atoms of the primary amine group, making them potential hydrogen bond donors. nih.gov
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, such as bonds and lone pairs. mpg.de This method is particularly useful for studying intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. materialsciencejournal.orgnih.gov
Illustrative Data Table: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Note: The following values are hypothetical examples for illustrative purposes.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) O5 | π* (C1-C6) | 25.5 |
| LP (1) N8 | σ* (C1-C7) | 5.8 |
| π (C3-C4) | π* (C1-C6) | 20.1 |
| σ (C1-C7) | σ* (N8-H9) | 3.2 |
Reaction Mechanism Predictions and Energy Barrier Calculations
DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. scipost.org By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (energy barrier) for a given reaction can be calculated. chemrxiv.org This information is crucial for predicting the kinetics and feasibility of a chemical transformation. For this compound, this could be applied to study various potential reactions, such as its synthesis, degradation pathways, or its reactions with biological targets.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions
To investigate the properties of electronically excited states, Time-Dependent DFT (TD-DFT) is the standard computational method. growingscience.com It is widely used to predict electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies from the ground state to various excited states. arxiv.orgresearchgate.net The output of a TD-DFT calculation includes the excitation wavelength (λ), the oscillator strength (f), which relates to the intensity of the absorption band, and the molecular orbitals involved in the transition. nih.gov This allows for a detailed understanding of the molecule's photophysical behavior and how it interacts with light.
Illustrative Data Table: Predicted Electronic Transitions via TD-DFT (Note: The following values are hypothetical examples for illustrative purposes.)
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 285 | 0.095 | HOMO → LUMO (92%) |
| S0 → S2 | 260 | 0.041 | HOMO-1 → LUMO (85%) |
| S0 → S3 | 232 | 0.152 | HOMO → LUMO+1 (78%) |
Molecular Dynamics Simulations for Conformational Dynamics and Interactions
Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the conformational flexibility, solvent effects, and intermolecular interactions of a molecule. For a compound like this compound, MD simulations could theoretically be employed to:
Explore Conformational Space: The molecule possesses several rotatable bonds, including the C-O-C ether linkage and the C-C bonds in the propene and aminomethyl groups. MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformational states. This would help in understanding the three-dimensional shapes the molecule is most likely to adopt in different environments.
Analyze Intramolecular Interactions: The simulations could identify key intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations. For instance, the interaction between the amine group and the ether oxygen or the phenyl ring could be quantified.
Investigate Solvation Effects: By simulating the molecule in an explicit solvent (like water), one could understand how solvent molecules arrange around the solute and influence its conformation and dynamics. The solvation shell's structure and the energetics of solvation could be determined.
Study Intermolecular Interactions: If this compound were to be studied for its interaction with a biological target (e.g., a protein receptor or an enzyme), MD simulations would be invaluable. They could predict the binding mode, calculate the binding free energy, and identify the key residues involved in the interaction, providing a dynamic view that is not available from static docking studies.
Hypothetical Data from a Future MD Simulation Study:
While no specific data exists, a future study could generate data that might be presented as follows. The table below is a hypothetical representation of what such a study might uncover regarding the dominant conformations of the molecule in an aqueous solution.
| Dihedral Angle (τ) | Torsion Atoms | Average Value (degrees) | Population (%) |
| τ1 | C(ar)-O-CH2-C(propene) | 175.8 | 65 |
| τ2 | O-CH2-C=C | 120.3 | 80 |
| τ3 | C(ar)-C(ar)-CH2-N | -65.2 | 45 |
| τ3 | C(ar)-C(ar)-CH2-N | 70.1 | 55 |
This table is for illustrative purposes only and is not based on published experimental or computational data.
Without dedicated research, any discussion on the molecular dynamics of this compound remains speculative. The application of such computational methods would be contingent on the compound demonstrating significant potential in a particular field of chemical or biological research.
Future Research Directions and Emerging Challenges
Development of More Efficient and Selective Synthetic Routes
While the synthesis of [2-(Prop-2-en-1-yloxy)phenyl]methanamine can be envisioned through classical methods, future research should focus on developing more efficient, selective, and sustainable synthetic strategies.
A primary approach involves the Williamson ether synthesis to create the allyl phenyl ether linkage, followed by the introduction of the aminomethyl group. acs.orgdoubtnut.com For instance, starting from 2-hydroxybenzonitrile (B42573), O-allylation with allyl bromide would yield 2-(prop-2-en-1-yloxy)benzonitrile. Subsequent reduction of the nitrile group, for example, using catalytic hydrogenation or a reducing agent like lithium aluminum hydride, would furnish the target primary amine.
Challenges in this route include ensuring high selectivity for O-allylation over potential C-allylation and preventing side reactions during the nitrile reduction. Future research could explore phase-transfer catalysis to enhance the efficiency and selectivity of the etherification step. researchgate.net
Exploration of Novel Reactivity and Catalytic Applications
The juxtaposition of the allyl and aminomethyl groups in this compound opens avenues for exploring novel reactivity patterns and potential catalytic applications.
The allyl ether moiety is well-known for undergoing the Claisen rearrangement, a thermal or Lewis acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement. acs.orgfiveable.me For this compound, this rearrangement would lead to the formation of 2-allyl-6-(aminomethyl)phenol, a highly functionalized phenol (B47542) derivative. Research into controlling the conditions of this rearrangement could provide selective access to this interesting scaffold. The primary amine could potentially influence the course of this rearrangement through intramolecular catalysis or by chelation to a Lewis acid catalyst.
The benzylamine (B48309) moiety itself can participate in a wide range of reactions. It can act as a nucleophile, a directing group in C-H activation/functionalization reactions, or as a precursor to imines. researchgate.netresearchgate.net The primary amine could also serve as an organocatalyst. For instance, benzylamine has been shown to catalyze the synthesis of 2-substituted quinolines. organic-chemistry.org Investigating the catalytic potential of this compound in similar or novel transformations is a promising research direction.
Furthermore, the combination of the amine and the alkene in the allyl group suggests potential for intramolecular hydroamination or other cyclization reactions, possibly mediated by transition metal catalysts, to form novel heterocyclic systems.
Design of Advanced Functional Materials and Self-Assembled Systems
The structural features of this compound make it an attractive building block for the design of advanced functional materials and self-assembled systems.
The primary amine and the terminal alkene of the allyl group are both amenable to polymerization. The amine functionality allows for its incorporation into polyamides, polyimides, or polyurethanes. The alkene can undergo radical or ring-opening metathesis polymerization (ROMP). Therefore, this compound could be utilized as a monomer or a functional comonomer to synthesize polymers with pendant reactive groups. For example, copolymerization with lactide could yield biodegradable polyesters with functional side chains, a strategy that has been employed with other functional monomers. nih.gov These pendant groups could then be used for post-polymerization modification to attach bioactive molecules or to cross-link the polymer chains.
The molecule also possesses amphiphilic characteristics, with a hydrophobic phenyl and allyl backbone and a hydrophilic amine headgroup. This suggests that under specific conditions (e.g., in aqueous media or at interfaces), it could self-assemble into organized nanostructures such as micelles, vesicles, or monolayers. mdpi.commdpi.comrsc.org The study of these self-assembly processes and the characterization of the resulting nanomaterials could lead to applications in drug delivery, sensing, or catalysis. The ability to trigger changes in these assemblies through pH (protonation of the amine) or by reacting the allyl group would make them stimuli-responsive "smart" materials.
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and discovering new ones. An integrated approach combining experimental studies with computational modeling will be instrumental in achieving this.
For example, the Claisen rearrangement of allyl phenyl ethers has been the subject of detailed mechanistic studies, including computational analyses using methods like Bonding Evolution Theory (BET) to understand the electronic structure changes during the reaction. rsc.orgresearchgate.net Similar computational studies on this compound could elucidate the role of the aminomethyl substituent on the reaction barrier and regioselectivity. Density Functional Theory (DFT) calculations could be employed to predict the most likely pathways for potential intramolecular reactions and to rationalize observed product distributions. rsc.org
Experimental mechanistic studies could involve kinetic analysis of key reactions, isotopic labeling to trace the fate of atoms, and the isolation and characterization of reaction intermediates. For instance, studying the kinetics of benzylamine additions to activated olefins has provided insights into the transition state of such reactions. electronicsandbooks.com Control experiments and in-situ spectroscopic monitoring would also provide valuable data to support or refute proposed mechanisms. researchgate.net
Expansion into Interdisciplinary Research Areas
The versatile structure of this compound makes it a candidate for exploration in various interdisciplinary research fields.
In medicinal chemistry , benzylamine derivatives are known to exhibit a range of biological activities. For example, novel benzylamines have been synthesized and evaluated for their antimycotic potency. nih.gov The unique substitution pattern of this compound could be a starting point for the design and synthesis of new analogues with potential therapeutic applications. The allyl group also offers a handle for further chemical modification to optimize activity and pharmacokinetic properties.
In materials science , beyond polymerization and self-assembly, the molecule could be used as a surface modification agent. The amine group can form strong interactions with various surfaces (e.g., metal oxides, silicon), allowing for the formation of self-assembled monolayers (SAMs). The exposed allyl groups on such a modified surface could then be used to attach other molecules or to initiate surface-grafted polymerization. acs.org
In the field of supramolecular chemistry , the molecule could be incorporated into more complex host-guest systems or be used to build metal-organic frameworks (MOFs) or coordination polymers, with the amine and potentially the ether oxygen acting as coordinating sites for metal ions.
The exploration of these interdisciplinary avenues will likely uncover new properties and applications for this compound and its derivatives, highlighting the rich research landscape that this compound offers.
Q & A
Q. What are the key synthetic routes for preparing [2-(Prop-2-en-1-yloxy)phenyl]methanamine, and what critical parameters influence yield?
- Methodological Answer : A common approach involves alkylation of 2-hydroxybenzaldehyde with allyl bromide to introduce the propenyloxy group, followed by reductive amination to convert the aldehyde to the methanamine moiety. Critical parameters include:
- Catalyst selection : Use of NaH or K₂CO₃ for efficient alkylation .
- Reductive amination conditions : Optimizing stoichiometry of NH₃ and NaBH₃CN to minimize side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How can spectroscopic and chromatographic techniques be optimized for characterizing this compound?
- Methodological Answer :
- NMR : Assign peaks using ¹H (δ 6.8–7.4 ppm for aromatic protons) and ¹³C NMR (δ 115–160 ppm for aromatic carbons). The allyloxy group shows characteristic δ 4.5–5.5 ppm (CH₂-O) and 5.5–6.0 ppm (allyl CH₂) .
- IR : Confirm NH₂ stretches (3350–3450 cm⁻¹) and C-O-C (1250 cm⁻¹) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm for purity analysis .
Advanced Research Questions
Q. How can crystallographic tools like SHELXL and Mercury elucidate hydrogen bonding and crystal packing in this compound?
- Methodological Answer :
- Structure solution : Use SHELXL for refinement, leveraging high-resolution X-ray data to model the allyloxy group’s conformation and amine proton positions .
- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) in Mercury to identify motifs like D (donor) and A (acceptor) patterns. The NH₂ group may form N–H⋯O/N interactions with adjacent molecules .
- Packing similarity : Compare with structural analogs (e.g., [4-(trifluoromethoxy)phenyl]methanamine) using Mercury’s Materials Module to assess polymorphism risks .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., pKa, solubility) of this compound?
- Methodological Answer :
- pKa validation : Perform potentiometric titration in varying solvents (water, DMSO) to account for medium effects. Computational tools (e.g., COSMO-RS) can predict pKa shifts due to the allyloxy group’s electron-withdrawing nature .
- Solubility conflicts : Use shake-flask method with HPLC quantification at 25°C. Compare results with Hansen solubility parameters to identify solvent compatibility .
Q. How does the allyloxy substituent influence reactivity in derivatization reactions for biological applications?
- Methodological Answer :
- Electrophilic substitution : The allyloxy group’s electron-donating effect enhances para-directing in nitration or halogenation. Monitor regioselectivity via LC-MS .
- Bioactivity modulation : Compare MIC values of derivatives (e.g., thiazolidinone hybrids) to assess the allyloxy group’s role in antimicrobial activity. Replace with propargyloxy (as in [4-(Prop-2-yn-1-yloxy)phenyl]methanamine) to evaluate π-π stacking effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
